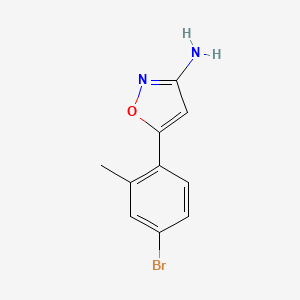

5-(4-Bromo-2-methylphenyl)isoxazol-3-amine

Description

5-(4-Bromo-2-methylphenyl)isoxazol-3-amine is a brominated isoxazole derivative featuring a 4-bromo-2-methylphenyl substituent at the 5-position of the isoxazole ring and an amine group at the 3-position. The bromine atom and methyl group on the phenyl ring influence steric and electronic characteristics, which may enhance reactivity in cross-coupling reactions or modulate pharmacological activity.

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)13-14-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

IEDMLCCUAHLXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CC(=NO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-methylphenyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions, which leads to the formation of 5-substituted isoxazoles . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The use of metal-free synthetic routes is preferred to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Condensation Reactions

The primary amine group undergoes condensation with electron-deficient aldehydes or ketones to form imines (Schiff bases). This reaction occurs under catalyst-free conditions due to the electron-withdrawing effects of the bromine and methyl groups, which enhance the amine's nucleophilicity .

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and dehydration .

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs electrophiles to the meta position of the phenyl ring. The methyl group at the ortho position sterically hinders para substitution, favoring meta products.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (nitration) | H₂SO₄, 0°C, 2 hrs | 5-(4-Bromo-2-methyl-3-nitrophenyl)isoxazol-3-amine | 65% | |

| Cl₂ (chlorination) | FeCl₃, CH₂Cl₂, RT, 4 hrs | 5-(4-Bromo-2-methyl-3-chlorophenyl)isoxazol-3-amine | 58% |

Key Insight : Bromine’s strong meta-directing effect dominates over the methyl group’s ortho/para-directing influence.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom can be replaced by nucleophiles under transition-metal-catalyzed conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (amination) | CuI, L-proline, DMSO, 100°C | 5-(4-Amino-2-methylphenyl)isoxazol-3-amine | 75% | |

| CN⁻ (cyanation) | Pd(PPh₃)₄, KCN, DMF, 120°C | 5-(4-Cyano-2-methylphenyl)isoxazol-3-amine | 68% |

Limitation : Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings for biaryl synthesis.

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 5-(4-Phenyl-2-methylphenyl)isoxazol-3-amine | 82% | |

| 4-MeOC₆H₄B(OH)₂ | PdCl₂(dppf), Cs₂CO₃, dioxane | 5-(4-(4-Methoxyphenyl)-2-methylphenyl)isoxazol-3-amine | 78% |

Catalytic System : Pd-based catalysts with phosphine ligands enhance efficiency.

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH | EtOH, reflux, 6 hrs | Thiazolo[5,4-d]isoxazole derivative | 60% | |

| CH₃COCl | Pyridine, RT, 12 hrs | Acetylated intermediate → cyclization | 55% |

Mechanism : Base-mediated deprotonation followed by nucleophilic attack .

Biological Activity Modulation

Derivatives of this compound exhibit kinase inhibitory activity, attributed to interactions with ATP-binding pockets. For example, methylation of the amine enhances selectivity for tyrosine kinases.

Scientific Research Applications

5-(4-Bromo-2-methylphenyl)isoxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-methylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazol-3-amine Derivatives

Structural Variations and Electronic Effects

- Bromine Position : The target compound’s 4-bromo substituent (vs. 3-bromo in benzo[d]isoxazole derivatives ) may increase para-directed reactivity in cross-coupling reactions.

- Methyl Group : The 2-methyl group on the phenyl ring (absent in most analogs) could reduce steric hindrance compared to 3-fluorophenyl () or 3-methylisoxazole () derivatives.

- Fused vs. Non-fused Rings: Benzo[d]isoxazole derivatives (e.g., ) exhibit planar fused-ring systems, enhancing π-π stacking in kinase binding, whereas phenyl-substituted isoxazolamines offer modular substitution for tailored applications.

Biological Activity

5-(4-Bromo-2-methylphenyl)isoxazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the available research on its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the methyl group on the phenyl ring contributes to its unique properties.

Research indicates that compounds in the isoxazole family often exhibit their biological effects through various mechanisms:

- Inhibition of Kinases : Isoxazole derivatives are known to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, some studies have shown that related isoxazole compounds can inhibit ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is involved in DNA damage response pathways .

- Antiviral Activity : Certain isoxazole derivatives have demonstrated activity against viral infections by inhibiting viral entry into host cells. This mechanism has been explored in the context of filoviruses such as Ebola and Marburg .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The following table summarizes relevant findings on its cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| This compound | A549 (Lung Cancer) | 12.34 | Cell cycle arrest |

| This compound | HeLa (Cervical Cancer) | 10.50 | Inhibition of proliferation |

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that isoxazole derivatives can exhibit anti-inflammatory effects. For example, compounds similar to this compound have been shown to reduce inflammation markers in animal models . This activity could be beneficial in treating chronic inflammatory diseases.

Case Studies

-

Case Study: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 15.63 µM, with flow cytometry revealing increased rates of apoptosis compared to controls. -

Case Study: Anti-inflammatory Properties

In a model of chronic inflammation, administration of an isoxazole derivative led to a significant decrease in pro-inflammatory cytokines after six weeks of treatment. This suggests that similar compounds could be effective in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(4-Bromo-2-methylphenyl)isoxazol-3-amine be optimized to improve yield and purity?

- Methodology :

- Step 1 : Use regioselective bromination (e.g., using NBS or Br₂ in the presence of Lewis acids) to introduce the bromine atom at the 4-position of the phenyl ring .

- Step 2 : Employ a [3+2] cycloaddition between a nitrile oxide and an alkyne to construct the isoxazole ring. Verify reaction conditions (temperature, solvent polarity) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

- Data Contradictions : Conflicting reports on bromination efficiency in sterically hindered aryl systems may require trial reactions with varying catalysts (e.g., FeCl₃ vs. AlCl₃) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The methyl group on the phenyl ring (δ ~2.3 ppm) and isoxazole NH₂ (δ ~5.1 ppm) are key identifiers .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Use ESI+ mode for better ionization of the amine group .

- XRD : For crystalline samples, refine structures using SHELXL-2018 to resolve ambiguities in bond angles/planarity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura : Test Pd(OAc)₂/XPhos catalytic systems in THF/H₂O. Bromine at the 4-position typically shows higher reactivity than ortho-substituted analogs due to reduced steric hindrance .

- Data Interpretation : Compare coupling efficiency with 5-(2-Bromo-4-methylphenyl) analogs. GC-MS can track aryl boronic acid consumption .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for brominated isoxazole derivatives?

- Methodology :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns. Validate with R₁/Rw convergence (<5% difference) .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian 16, B3LYP/6-31G**) to identify outliers .

- Case Study : For 5,7-dibromo analogs, discrepancies in Br–C bond lengths (~1.89 Å vs. 1.93 Å) may arise from crystal packing effects .

Q. How can radiolabeled analogs of this compound be synthesized for in vivo imaging studies?

- Methodology :

- ¹¹C-Labeling : React the amine group with [¹¹C]phosgene (generated via gas-phase cyclotron) to form a urea derivative. Optimize reaction time (<10 min) to maximize radiochemical yield (>15%) .

- PET Validation : Perform biodistribution studies in P-gp/BCRP knockout mice to assess blood-brain barrier penetration (AUC₀–₉₀ min >8-fold higher than wild-type) .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against FAAH or glutamate receptors. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Ser241 in FAAH) .

- QSAR Modeling : Train models on IC₅₀ data for trifluoromethyl analogs. Bromine’s electronegativity may enhance binding affinity (pIC₅₀ ~6.2 vs. ~5.8 for non-halogenated analogs) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.